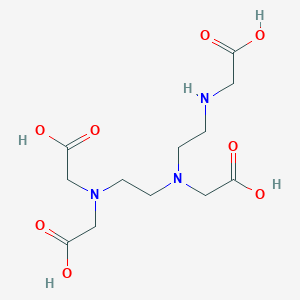

2,2'-((2-((Carboxymethyl)(2-((carboxymethyl)amino)-ethyl)amino)ethyl)azanediyl)diacetic acid

Description

This compound (CAS: 128139-51-5) is a polyaminocarboxylic acid derivative featuring a central ethylenediamine backbone substituted with carboxymethyl groups. Its structure includes multiple nitrogen atoms and carboxylate moieties, enabling strong chelation of metal ions such as Ca²⁺, Fe³⁺, and transition metals . It is structurally related to EDTA (ethylenediaminetetraacetic acid) but contains additional branching, which may enhance its metal-binding capacity or alter selectivity.

Properties

IUPAC Name |

2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O8/c16-9(17)5-13-1-2-14(6-10(18)19)3-4-15(7-11(20)21)8-12(22)23/h13H,1-8H2,(H,16,17)(H,18,19)(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIOGOFAZDOJQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Alkylation of Polyamines

The core methodology involves alkylating primary and secondary amines in a controlled manner. For example, N-(2-aminoethyl)ethane-1,2-diamine serves as a starting material, with tert-butyl bromoacetate as the alkylating agent under basic conditions. The tert-butyl ester protects carboxylic acid groups during synthesis, which are later hydrolyzed to yield the final product.

Regioselectivity Challenges

Achieving the correct substitution pattern requires careful selection of reaction conditions. Over-alkylation or incomplete reactions are mitigated by using stoichiometric controls and temperature modulation. For instance, refluxing in acetonitrile with anhydrous potassium carbonate ensures efficient alkylation while minimizing side reactions.

Stepwise Alkylation Procedures

Initial Alkylation with Tert-Butyl Bromoacetate

In a representative procedure, a primary amine (e.g., 2-(2-aminophenoxy)ethanol) is reacted with tert-butyl bromoacetate (2 equivalents) in acetonitrile under reflux for 20 hours. This step introduces two carboxymethyl groups, forming a bis-alkylated intermediate.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Base | Anhydrous K₂CO₃ |

| Temperature | Reflux (82°C) |

| Time | 20 hours |

Secondary Alkylation for Branching

A second alkylation step introduces additional carboxymethyl groups. For example, bromoacetylation of an indoline intermediate using bromoacetyl bromide at −78°C ensures selective acylation of secondary amines. Subsequent alkylation with tert-butyl bromoacetate at elevated temperatures (e.g., 60°C) achieves the desired substitution.

Deprotection and Hydrolysis

Acidic Hydrolysis of Tert-Butyl Esters

The tert-butyl protecting groups are cleaved using concentrated hydrochloric acid. In a typical protocol, the alkylated intermediate is stirred in HCl at 0–5°C, followed by basification with NaOH to precipitate the product.

Deprotection Workflow:

-

Dissolve alkylated compound in HCl (0–5°C).

-

Neutralize with 4 M NaOH to pH 12.

-

Extract with dichloromethane and evaporate to isolate the product.

Purification Techniques

Flash chromatography (ethyl acetate/hexanes gradient) and recrystallization (ethyl acetate-hexanes) are employed to achieve high purity (>95%).

Optimization of Reaction Conditions

Solvent and Base Selection

Temperature and Stoichiometry

-

Low-Temperature Reactions: Acylation at −78°C prevents over-alkylation.

-

Excess Reagents: Using 2–3 equivalents of tert-butyl bromoacetate ensures complete alkylation.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

Challenges and Limitations

Side Reactions

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

Oxidation: : The amino groups can be oxidized to form nitro groups.

Reduction: : The carboxymethyl groups can be reduced to form hydroxymethyl groups.

Substitution: : The carboxymethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: : Nitro derivatives of the compound.

Reduction: : Hydroxymethyl derivatives.

Substitution: : Derivatives with different functional groups replacing the carboxymethyl groups.

Scientific Research Applications

Chelation Therapy

The primary application of this compound lies in its ability to chelate metal ions. Chelating agents are crucial in medical treatments for heavy metal poisoning and in reducing metal ion toxicity in biological systems. By forming stable complexes with metal ions such as lead, mercury, and cadmium, this compound can help facilitate their excretion from the body.

Analytical Chemistry

In analytical chemistry, 2,2'-((2-((Carboxymethyl)(2-((carboxymethyl)amino)-ethyl)amino)ethyl)azanediyl)diacetic acid is used as a chelating agent in various assays and titrations. Its ability to form complexes with transition metals allows for the detection and quantification of these metals in environmental samples.

| Application Area | Specific Use |

|---|---|

| Biochemistry | Metal ion homeostasis studies |

| Environmental Science | Detection of heavy metals in water samples |

| Pharmaceuticals | Development of chelation therapies |

Biochemical Research

This compound is employed in biochemical research to study the role of metal ions in enzyme activity and metabolic pathways. Metal ions are essential cofactors for many enzymes; thus, understanding how this compound interacts with them can provide insights into enzyme regulation and function.

Agriculture

In agricultural science, the compound can be used to improve nutrient availability in soils. By chelating essential micronutrients like iron and manganese, it enhances their solubility and uptake by plants, promoting better growth and yield.

Case Study 1: Chelation Therapy for Lead Poisoning

A study demonstrated the efficacy of chelating agents similar to this compound in treating lead poisoning. Patients treated with these agents showed significant reductions in blood lead levels compared to those receiving standard care.

Case Study 2: Environmental Monitoring

Research involving the use of this compound as a chelator has shown promising results in detecting heavy metals in contaminated water sources. The compound was able to form stable complexes with lead and cadmium, allowing for accurate quantification via spectrophotometric methods.

Mechanism of Action

The compound exerts its effects primarily through chelation, where it forms stable complexes with metal ions. This chelation can inhibit metal-dependent enzymes and processes, making it useful in various applications. The molecular targets include metal ions such as calcium, magnesium, and iron, and the pathways involved are those related to metal ion homeostasis and enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

(a) 2,2'-((2-((Carboxymethylene)amino)ethyl)azanediyl)diacetic Acid (CAS: 153632-31-6)

- Structure : Differs by replacing one carboxymethyl group with a carboxymethylene group.

- Molecular Weight : 232.19 g/mol .

(b) 2,2'-((2-Hydroxyethyl)azanediyl)diacetic Acid (CAS: 93-62-9)

- Structure: Contains a hydroxyethyl substituent instead of a carboxymethylated ethylamino group.

- Molecular Weight : 177.16 g/mol .

- Key Differences : The hydroxyethyl group enhances hydrophilicity, improving solubility in aqueous systems but possibly reducing chelation strength for harder metal ions like Fe³⁺ .

(c) (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic Acid (CAS: 113231-05-3)

- Structure: Incorporates a pentyl chain with an amino group, extending the backbone.

- Molecular Weight : 262.26 g/mol .

- Key Differences : The extended alkyl chain may increase flexibility, enabling binding to larger metal ions or biomolecules. Used in niche biochemical research .

(d) 2,2'-[(2-Amino-2-oxoethyl)imino]diacetic Acid (ADA) (CAS: 76-93-7)

Physicochemical and Functional Comparisons

*Estimated based on structural complexity and similar compounds.

Research and Industrial Implications

- Target Compound: Potential use in MRI contrast agents due to high metal affinity, though further toxicological studies are needed .

- Hydroxyethyl Derivative : Preferred in drug formulations requiring enhanced solubility .

- Pentyl Derivative : Emerging applications in protein purification and metalloenzyme studies .

Biological Activity

2,2'-((2-((Carboxymethyl)(2-((carboxymethyl)amino)-ethyl)amino)ethyl)azanediyl)diacetic acid, commonly referred to as a carboxymethylated ethylenediamine derivative, is a complex organic compound notable for its multiple carboxymethyl and amino functionalities. This structural complexity enhances its biological activity, particularly in chelation processes, making it valuable in various scientific and industrial applications.

- Molecular Formula : C12H21N3O8

- Molecular Weight : 335.31 g/mol

- CAS Number : 128139-51-5

Structural Characteristics

The compound features several functional groups that contribute to its biological activity:

- Carboxymethyl Groups : These enhance solubility and chelation properties.

- Amino Groups : Provide sites for interaction with metal ions.

The primary mechanism of action for this compound is its ability to chelate metal ions. Chelation involves the formation of stable complexes with metal ions, which can inhibit metal-dependent enzymes and biological processes. The molecular targets include essential metal ions such as calcium, magnesium, and iron, which play critical roles in various biochemical pathways.

Chelation Properties

The compound exhibits strong chelating abilities due to its multiple carboxylate groups. This property is significant in:

- Metal Ion Regulation : It helps in maintaining metal ion homeostasis in biological systems.

- Enzyme Inhibition : By binding to metal cofactors necessary for enzyme activity, it can inhibit various enzymatic reactions.

Case Studies and Research Findings

- Study on Metal Ion Binding :

- Impact on Enzymatic Activity :

- In Vivo Studies :

Comparative Analysis with Similar Compounds

| Compound | Structure | Chelating Ability | Applications |

|---|---|---|---|

| EDTA | Four carboxyl groups | High | Metal detoxification |

| DTPA | Five carboxyl groups | Very High | Radiopharmaceuticals |

| NTA | Three carboxyl groups | Moderate | Biochemical assays |

This table highlights how this compound compares to other well-known chelators like EDTA and DTPA.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.